molecular formula C7H7NO4S B2585967 6-(Methylsulfonyl)nicotinic acid CAS No. 1186663-34-2

6-(Methylsulfonyl)nicotinic acid

Cat. No.: B2585967
CAS No.: 1186663-34-2
M. Wt: 201.2
InChI Key: VXELRDIIZXYOMH-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)nicotinic acid is a chemical compound with the molecular formula C7H7NO4S and a molecular weight of 201.2 g/mol . It is also known by its IUPAC name, 6-(methylsulfonyl)pyridine-3-carboxylic acid . This compound is characterized by the presence of a methylsulfonyl group attached to the nicotinic acid structure, which is a derivative of pyridine.

Biochemical Analysis

Biochemical Properties

6-(Methylsulfonyl)nicotinic acid plays a significant role in biochemical reactions, particularly those involving redox reactions and metabolic pathways. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial coenzymes in redox reactions. These interactions are essential for the compound’s role in cellular metabolism and energy production .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the levels of high-density lipoprotein cholesterol (HDL-C) and low-density lipoprotein cholesterol (LDL-C), thereby impacting lipid metabolism . Additionally, it plays a role in the regulation of gene expression related to metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, leading to either inhibition or activation of these biomolecules. For instance, it can inhibit certain enzymes involved in lipid metabolism, thereby reducing the levels of LDL-C . Furthermore, it can activate pathways that enhance the production of HDL-C, contributing to its beneficial effects on lipid profiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmospheric conditions at room temperature

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the synthesis and salvage of NAD+. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide nucleotide adenylyltransferase (NMNAT), which are crucial for the conversion of nicotinic acid to NAD+ . These interactions play a vital role in maintaining cellular energy balance and redox homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to be highly soluble in water, which facilitates its distribution in the aqueous compartments of cells . Additionally, its interaction with transport proteins ensures its efficient uptake and localization within target tissues.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it participates in various metabolic processes. It may also localize to specific organelles such as the mitochondria, where it contributes to energy production and redox reactions . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of nicotinic acid with methylsulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the selective introduction of the methylsulfonyl group at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of 6-(Methylsulfonyl)nicotinic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfonyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce methylthio derivatives .

Mechanism of Action

The mechanism of action of 6-(Methylsulfonyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical processes. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methylsulfonyl)nicotinic acid is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity compared to its analogs .

Properties

IUPAC Name

6-methylsulfonylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-13(11,12)6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXELRDIIZXYOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186663-34-2
Record name 6-methanesulfonylpyridine-3-carboxylic acid
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